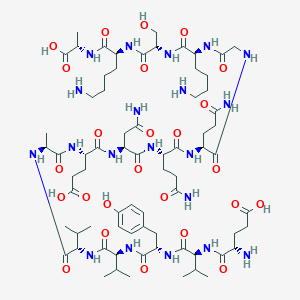

FGL peptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This peptide is composed of 15 amino acids and is designed to mimic the effects of NCAM, which plays a crucial role in neural development, differentiation, and survival . The FGL peptide has gained significant attention for its potential therapeutic applications, particularly in the field of neurodegenerative diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The FGL peptide is synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The this compound sequence (EVYVVAENQQGKSKA) is assembled step-by-step, with each amino acid being coupled to the chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . After the peptide chain is fully assembled, it is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of the this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product, removing any impurities or incomplete sequences .

Análisis De Reacciones Químicas

Types of Reactions

The FGL peptide primarily undergoes reactions typical of peptides, including hydrolysis, oxidation, and reduction. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of peptide bonds. Oxidation reactions may involve the formation of disulfide bonds between cysteine residues, although the this compound does not contain cysteine. Reduction reactions can break disulfide bonds if present in modified versions of the peptide.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Hydrolysis typically results in smaller peptide fragments or individual amino acids. Oxidation can lead to the formation of modified peptides with disulfide bonds, while reduction reverses these modifications.

Aplicaciones Científicas De Investigación

The FGL peptide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry

In chemistry, the this compound is used as a model compound for studying peptide synthesis, folding, and stability. Its well-defined sequence and structure make it an ideal candidate for investigating peptide interactions and conformational changes.

Biology

In biological research, the this compound is employed to study neural development and differentiation. It has been shown to promote neurite outgrowth, synaptogenesis, and neuronal survival in vitro . Additionally, the peptide enhances spatial learning and memory in animal models, making it a valuable tool for studying cognitive functions.

Medicine

The this compound holds great promise in the field of medicine, particularly for neurodegenerative diseases such as Alzheimer’s disease and traumatic brain injury . Its neuroprotective and neurotrophic properties make it a potential therapeutic agent for promoting neuronal survival and regeneration. Clinical studies are ongoing to evaluate its efficacy and safety in humans.

Industry

In the industrial sector, the this compound is used in the development of peptide-based therapeutics and diagnostics. Its stability and ability to cross the blood-brain barrier make it an attractive candidate for drug delivery systems targeting the central nervous system .

Mecanismo De Acción

The FGL peptide exerts its effects by mimicking the action of the neural cell adhesion molecule (NCAM). It binds to the fibroblast growth factor receptor 1 (FGFR1), inducing autophosphorylation of the receptor and subsequent activation of various intracellular signaling pathways . These pathways include the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the calcium/calmodulin-dependent protein kinase (CaMK) pathway . Through these mechanisms, the this compound promotes neurite outgrowth, synaptic plasticity, and neuronal survival.

Comparación Con Compuestos Similares

The FGL peptide is unique in its ability to mimic the effects of NCAM and activate FGFR1. several other peptides share similar properties and applications .

Similar Compounds

C3 Peptide: Another NCAM mimetic peptide that promotes neurite outgrowth and synaptic plasticity.

Plannexin: A peptide that mimics the effects of NCAM and has neuroprotective properties.

BCL Peptide: Binds to FGFR1 and induces a neuritogenic response, similar to the this compound.

Uniqueness

The this compound stands out due to its well-defined sequence and structure, which allows for precise targeting of FGFR1. Its ability to cross the blood-brain barrier and exert neuroprotective effects makes it a promising candidate for therapeutic applications in neurodegenerative diseases .

Propiedades

Fórmula molecular |

C71H116N20O25 |

|---|---|

Peso molecular |

1649.8 g/mol |

Nombre IUPAC |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C71H116N20O25/c1-33(2)55(91-70(114)57(35(5)6)90-66(110)46(29-38-15-17-39(93)18-16-38)87-69(113)56(34(3)4)89-59(103)40(74)19-25-53(98)99)68(112)79-36(7)58(102)82-45(22-26-54(100)101)64(108)86-47(30-51(77)96)65(109)85-44(21-24-50(76)95)63(107)84-43(20-23-49(75)94)60(104)78-31-52(97)81-41(13-9-11-27-72)62(106)88-48(32-92)67(111)83-42(14-10-12-28-73)61(105)80-37(8)71(115)116/h15-18,33-37,40-48,55-57,92-93H,9-14,19-32,72-74H2,1-8H3,(H2,75,94)(H2,76,95)(H2,77,96)(H,78,104)(H,79,112)(H,80,105)(H,81,97)(H,82,102)(H,83,111)(H,84,107)(H,85,109)(H,86,108)(H,87,113)(H,88,106)(H,89,103)(H,90,110)(H,91,114)(H,98,99)(H,100,101)(H,115,116)/t36-,37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,55-,56-,57-/m0/s1 |

Clave InChI |

HKTHLRGRESMZQO-RBXNGMIHSA-N |

SMILES isomérico |

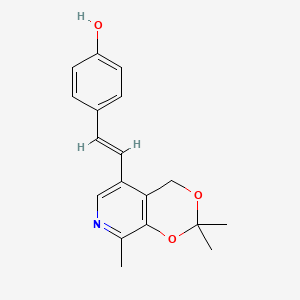

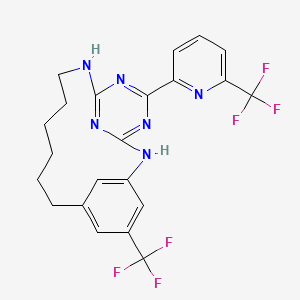

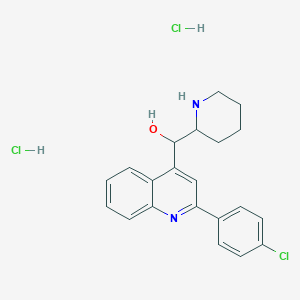

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N |

SMILES canónico |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12401025.png)

![(2S)-2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B12401060.png)

![(4R,7R,8R,9Z,14E,16Z,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B12401061.png)